6-cyclopropyl-1,3-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a dihydrocyclopenta[c]pyrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent introduction of the cyclopropyl and trifluoromethyl groups. Common synthetic routes may include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the condensation of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine scaffold.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using suitable reagents and catalysts.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via trifluoromethylation reactions, which may involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and scalable reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core or the attached functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound may have potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Modulation of Signaling Pathways: It may affect various signaling pathways, leading to changes in gene expression, protein activity, and cellular behavior.
Comparison with Similar Compounds
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but may have different substituents, leading to variations in their chemical properties and applications.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups may exhibit similar steric and electronic effects, influencing their reactivity and biological activity.
Trifluoromethyl-Containing Compounds: The presence of trifluoromethyl groups can enhance the compound’s stability and lipophilicity, making it comparable to other trifluoromethyl-containing molecules.
Properties
Molecular Formula |
C22H25F3N6O |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-cyclopropyl-1,3-dimethyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25F3N6O/c1-12-18-15(11-17(13-7-8-13)27-20(18)30(2)28-12)21(32)26-9-4-10-31-19(22(23,24)25)14-5-3-6-16(14)29-31/h11,13H,3-10H2,1-2H3,(H,26,32) |
InChI Key |
KLDCPTLAYJNRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCCCN4C(=C5CCCC5=N4)C(F)(F)F)C |
Origin of Product |
United States |
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